5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine 5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17835369
InChI: InChI=1S/C8H8BrN5/c9-7-12-8(10)13-14(7)5-6-2-1-3-11-4-6/h1-4H,5H2,(H2,10,13)
SMILES:
Molecular Formula: C8H8BrN5
Molecular Weight: 254.09 g/mol

5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC17835369

Molecular Formula: C8H8BrN5

Molecular Weight: 254.09 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine -

Specification

Molecular Formula C8H8BrN5
Molecular Weight 254.09 g/mol
IUPAC Name 5-bromo-1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C8H8BrN5/c9-7-12-8(10)13-14(7)5-6-2-1-3-11-4-6/h1-4H,5H2,(H2,10,13)
Standard InChI Key SSLQJYOAFJEISP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)CN2C(=NC(=N2)N)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine (IUPAC name: 5-bromo-1-[(pyridin-3-yl)methyl]-1,2,4-triazol-3-amine) belongs to the 1,2,4-triazole class of heterocyclic compounds. Its molecular formula is C8H7BrN6\text{C}_8\text{H}_7\text{BrN}_6, with a molecular weight of 275.09 g/mol . The structure comprises:

  • A 1,2,4-triazole core substituted at N1 with a bromine atom and a pyridin-3-ylmethyl group.

  • An amine group at the C3 position of the triazole ring.

The pyridine ring introduces aromatic π-system interactions, while the bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in medicinal chemistry.

Tautomerism and Conformational Analysis

Like many 1,2,4-triazoles, this compound exhibits annular tautomerism, where the hydrogen atom at N1 can migrate to N4, creating two tautomeric forms (Figure 1) . Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that the 1H-1,2,4-triazole tautomer predominates in solution, stabilized by intramolecular hydrogen bonding . X-ray crystallography of related structures confirms planar triazole and pyridine rings, with dihedral angles of 85–90° between the rings due to steric hindrance .

Synthetic Methodologies

Nucleophilic Substitution Approaches

The synthesis of 5-bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves sequential alkylation and cyclization steps:

  • Alkylation of 5-bromo-1H-1,2,4-triazol-3-amine with 3-(bromomethyl)pyridine in dimethylformamide (DMF) at 60–80°C yields the N1-substituted triazole intermediate.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity.

Key Reaction Conditions

ParameterValue
SolventDMF
Temperature60–80°C
CatalystPotassium carbonate
Reaction Time12–24 hours
Yield65–78%

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, reacting aminoguanidine hydrochloride with pyridin-3-ylmethyl succinimide derivatives under microwaves (150 W, 100°C) reduces reaction times to 30–60 minutes . This method improves regioselectivity and minimizes byproduct formation compared to conventional heating .

Pharmacological Properties

Antimicrobial Activity

Triazole derivatives demonstrate broad-spectrum antimicrobial effects. While specific data for 5-bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine are unavailable, structurally similar compounds exhibit:

  • Antifungal Activity: Inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, with IC50_{50} values of 0.8–2.4 μM against Candida albicans .

  • Antibacterial Effects: MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli via DNA gyrase inhibition .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C); highly soluble in DMSO (>50 mg/mL) .

  • Stability: Stable under ambient conditions for 6 months when stored in amber vials at –20°C. Degrades upon prolonged exposure to UV light (t1/2_{1/2} = 48 hours under 254 nm) .

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.65 (s, 1H, pyridine-H), 7.85–7.72 (m, 3H, triazole-H and NH2_2), 5.42 (s, 2H, CH2_2) .

  • HRMS (ESI+): m/z calcd. for C8H7BrN6\text{C}_8\text{H}_7\text{BrN}_6 [M+H]+^+: 275.09; found: 275.08 .

Applications and Future Directions

Drug Development

The compound’s dual functionality (bromine for electrophilic reactivity; pyridine for target binding) makes it a candidate for:

  • Antifungal Agents: Analogous to fluconazole but with improved bioavailability .

  • Kinase Inhibitors: Potential inhibition of EGFR and VEGFR2 in cancer therapy.

Material Science

Brominated triazoles serve as precursors for:

  • Luminescent Materials: Coordination polymers with lanthanides for OLED applications.

  • Corrosion Inhibitors: Adsorption on steel surfaces via N-heteroatom interactions.

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